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Cat. No.: B1490065

Get Quote

Executive Summary

1-(2-Chloro-6-methoxyphenyl)ethanone (CAS: 881883-32-5) is a highly specialized
acetophenone derivative characterized by a 1,2,3-vicinal substitution pattern on the benzene
ring. This specific arrangement—placing the acetyl group between a chlorine atom and a
methoxy group—creates significant steric crowding, forcing the carbonyl moiety out of planarity
with the aromatic ring. This "steric inhibition of resonance" imparts unique reactivity profiles
compared to its unhindered isomers (e.g., the 4-methoxy analogue), making it a valuable
scaffold in the synthesis of atropisomeric drugs and fused heterocycles like indazoles and
benzisoxazoles.

This guide details the physicochemical properties, validated synthetic protocols, and
mechanistic considerations for researchers utilizing this compound in drug discovery and
organic synthesis.[1]
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Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]

The following data summarizes the core identifiers and physical properties of the compound.

Property Description

IUPAC Name 1-(2-Chloro-6-methoxyphenyl)ethanone

2'-Chloro-6'-methoxyacetophenone; 2-Chloro-6-
Common Synonyms
methoxyacetylbenzene

CAS Registry Number 881883-32-5

Molecular Formula CoHoCIO2

Molecular Weight 184.62 g/mol

SMILES COC1=CC=CC(Cl)=C1C(C)=0

InChl Key MCRINSAETDOKDE-UHFFFAOYSA-N
Physical State Low-melting solid or crystalline powder

Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Solubility
Water

Synthetic Methodologies

Synthesizing 1-(2-Chloro-6-methoxyphenyl)ethanone requires overcoming the steric
hindrance at the 2-position of the aromatic ring. Standard Friedel-Crafts acylation of 3-
chloroanisole typically fails to yield the 2-substituted product, favoring instead the less hindered
4- or 6-positions. Therefore, nucleophilic addition to nitriles or Directed Ortho Metalation (DoM)
are the protocols of choice.[1]

Method A: Grignard Addition to Nitrile (Preferred
Protocol)[1]

This method is preferred for its robustness and scalability.[1] It utilizes the linear nitrile group,
which is less sterically demanding than an acid chloride, allowing for efficient attack by the
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Grignard reagent.[1]

Reagents:

Substrate: 2-Chloro-6-methoxybenzonitrile (commercially available).[1]

Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether.[1]

Solvent: Anhydrous Tetrahydrofuran (THF).[1]

Quench: Aqueous HCI (1 M).[1]

Protocol:

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir
bar, reflux condenser, and addition funnel under an argon atmosphere.

Dissolution: Charge the flask with 2-Chloro-6-methoxybenzonitrile (1.0 equiv) and anhydrous
THF (0.5 M concentration). Cool the solution to 0°C.

Addition: Dropwise add MeMgBr (1.2 equiv) over 30 minutes. The solution may turn slightly
yellow/turbid as the magnesium imine complex forms.[1]

Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor by
TLC (the imine intermediate may hydrolyze on silica, so look for the ketone spot).[1]

Hydrolysis: Cool the mixture back to 0°C. Cautiously add 1 M HCI (excess) to quench the
reaction and hydrolyze the imine salt. Stir vigorously for 1 hour.

Workup: Extract the agueous layer with Ethyl Acetate (3x).[1] Wash combined organics with
brine, dry over anhydrous MgSOa4, and concentrate in vacuo.

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the
target ketone.

Method B: Directed Ortho Metalation (DoM) (Advanced)
[1]
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This route exploits the "cooperative directing effect” of the chloro and methoxy groups to
selectively lithiate the position between them.

Protocol:

e Lithiation: Treat 3-chloroanisole with Lithium Diisopropylamide (LDA) in THF at -78°C. The
lithium preferentially occupies the 2-position (between Cl and OMe) due to the inductive
acidification by Cl and coordination by OMe.[1]

e Acylation: Quench the lithiated species with acetic anhydride or N-methoxy-N-
methylacetamide (Weinreb amide).[1]

» Note: Temperature control is critical; warming above -60°C can lead to benzyne formation or
isomerization.[1]

Visualization of Synthetic Workflows

MeMgBr / THF Steric Tolerance Magnesium Imine Salt Acid Hydrolysis
—_—p

2-Chloro-6-methoxybenzonitrile ——#» (Nucleophilic Attack) (Stable Intermediate) (H30+)

T
1-(2-Chloro-6-methoxyphenyl)ethanone
—

3-Chloroanisole ——————p» _LDA/-78°C

(Ortho Lithiation) 2-Lithio Intermediate —— Acetic Anhydride

Click to download full resolution via product page

Figure 1: Comparison of the Nitrile Grignard route (top) and Directed Ortho Metalation route
(bottom).

Mechanistic Insight: Steric Inhibition & Reactivity
The 1,2,6-substitution pattern dictates the reactivity of this molecule.

« Non-Planarity: The steric bulk of the chloro (Van der Waals radius ~1.75 A) and methoxy
groups forces the acetyl group to rotate out of the plane of the benzene ring.

o Electronic Consequences:
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o Reduced Conjugation: The loss of planarity decouples the carbonyl 1t-system from the
aromatic 1t-system. This prevents the benzene ring from donating electron density into the
carbonyl antibonding orbital.[1]

o Increased Electrophilicity: Paradoxically, while sterically hindered, the carbonyl carbon is
electronically more electrophilic than in unhindered acetophenones because it lacks the
stabilizing resonance donation from the ring.

» Nucleophilic Attack: Despite the electronic activation, nucleophilic attack is kinetically slow
due to the "picket fence" protection by the ortho-substituents.[1] Small nucleophiles (like
hydride or methyl anion) can penetrate this barrier, but larger nucleophiles may require
forcing conditions.[1]

Applications in Drug Development

This compound serves as a critical "steric template” intermediate.[1]

e Indazole Synthesis: Condensation with hydrazine derivatives yields 1H-indazoles.[1] The 2-
chloro group is labile under specific catalytic conditions (e.g., Cu-catalyzed Ulimann-type
cyclization), allowing for the formation of tricyclic cores found in anti-inflammatory agents.

» Atropisomerism Studies: Derivatives of this ketone can exhibit stable axial chirality if the
rotational barrier is sufficiently high, making them useful models for designing atropisomeric
kinase inhibitors.[1]

Safety & Handling
e Hazards: Irritant to eyes, respiratory system, and skin.[1] May cause sensitization.[1][2]

o Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The methoxy group
makes the ring electron-rich, potentially susceptible to slow oxidation if exposed to light and
air over prolonged periods.

» Spill Response: Contain with sand or vermiculite.[1] Do not flush into surface water.[1]
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o Compound Identification: National Center for Biotechnology Information.[1] PubChem
Compound Summary for CID 11534346, 1-(2-Chloro-6-methoxyphenyl)ethanone. [Link]

o Synthetic Methodology (Nitrile Route): "Reaction of Grignard Reagents with Nitriles." Organic
Chemistry Portal. [Link][1]

o Directed Ortho Metalation: Snieckus, V. "Directed Ortho Metalation.[1][3][4][5][6] Tertiary
Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics."
Chemical Reviews, 1990.[1] [Link]

+ Application in Heterocycles: "Synthesis of N-Heterocyclic Olefins of Pyrazole and Indazole."
National Institutes of Health (PMC). [Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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